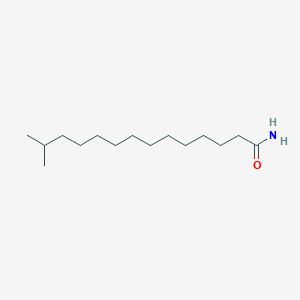
13-Methyltetradecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Methyltetradecanamide is a fatty amide with the molecular formula C15H31NO. It is a derivative of tetradecanoic acid, where a methyl group is attached to the 13th carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 13-Methyltetradecanamide can be synthesized through the reaction of 13-methyltetradecanoic acid with ammonia or an amine under specific conditions. The reaction typically involves heating the acid with the amine in the presence of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 13-methyltetradecanoic acid followed by amidation. This process ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 13-Methyltetradecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the corresponding amine and alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: 13-Methyltetradecanoic acid.
Reduction: 13-Methyltetradecanol and corresponding amine.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
13-Methyltetradecanamide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 13-methyltetradecanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For instance, it may inhibit certain enzymes, leading to altered metabolic pathways and cellular responses .
Comparison with Similar Compounds
13-Methyltetradecanoic acid: A fatty acid with similar structural properties but different functional groups.
Bacillamidins: A group of long-chain amides with varying biological activities .
Uniqueness: 13-Methyltetradecanamide stands out due to its specific methylation pattern and amide functionality, which confer unique chemical and biological properties.
Properties
CAS No. |
64317-64-2 |
|---|---|
Molecular Formula |
C15H31NO |
Molecular Weight |
241.41 g/mol |
IUPAC Name |
13-methyltetradecanamide |
InChI |
InChI=1S/C15H31NO/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H2,16,17) |
InChI Key |
ZMLQVXILYPDTDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


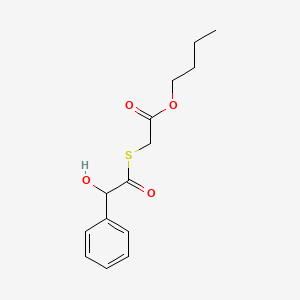
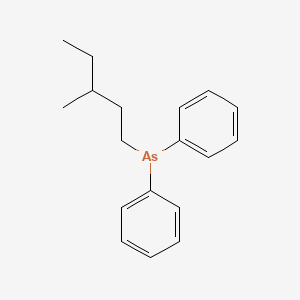

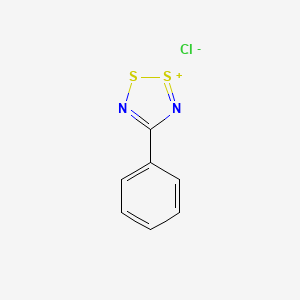
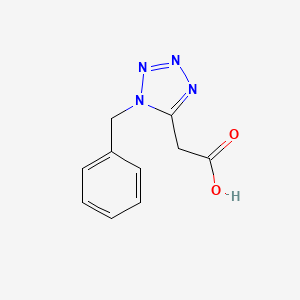
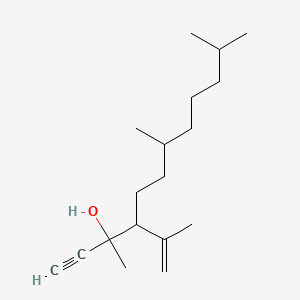
![7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene](/img/structure/B14498503.png)
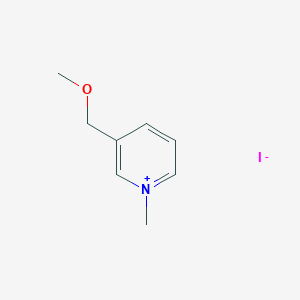
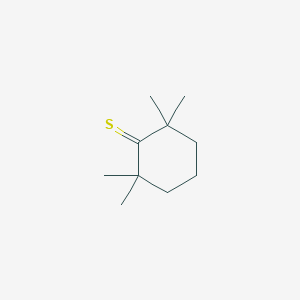

![4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14498529.png)

![2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride](/img/structure/B14498543.png)
![Diethyl {[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}phosphonate](/img/structure/B14498549.png)
